3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
The compound “3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of organic compounds known as thienopyrimidinones . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidin-4-one . The thiophene is a five-membered aromatic ring with one sulfur atom . The pyrimidin-4-one is a six-membered ring with two nitrogen atoms and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidin-4-one, with a phenyl group and a propylthio group attached at the 3rd and 2nd positions respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Thienopyrimidinones can participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions at the thiophene ring . They can also undergo nucleophilic substitution reactions at the carbonyl group of the pyrimidin-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, thienopyrimidinones are stable under normal conditions . They are likely to be soluble in organic solvents and have low solubility in water .Scientific Research Applications
Antitumor Activity
A study by Hafez and El-Gazzar (2017) explored the antitumor activity of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, showing significant anticancer effects comparable to doxorubicin on various human cancer cell lines. This suggests the potential of such compounds, which may include 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, in cancer treatment. (Hafez & El-Gazzar, 2017)
Antimalarial Potential
Mustière et al. (2021) explored dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one as a potential antimalarial series, signifying the relevance of similar thieno[3,2-d]pyrimidin derivatives in antimalarial research. (Mustière, Vanelle, & Primas, 2021)
Antitubercular and Antimicrobial Activity
Research by Kamdar et al. (2011) indicates the effectiveness of certain thieno[3,2-d]pyrimidine derivatives in inhibiting Mycobacterium tuberculosis and other bacterial strains. This highlights the potential of 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in antimicrobial and antitubercular applications. (Kamdar, Haveliwala, Mistry, & Patel, 2011)
Inhibitors of cGMP Phosphodiesterase
Dumaitre and Dodic (1996) discovered that certain 6-phenylpyrazolo[3,4-d]pyrimidones, with a structure similar to thieno[3,2-d]pyrimidines, are specific inhibitors of cGMP specific phosphodiesterase. This suggests the potential of thieno[3,2-d]pyrimidine derivatives as phosphodiesterase inhibitors. (Dumaitre & Dodic, 1996)
Antioxidant Properties
Kotaiah et al. (2012) synthesized thieno[2,3-d]pyrimidine derivatives with significant antioxidant properties. This indicates the potential of 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in antioxidant applications. (Kotaiah, Harikrishna, Nagaraju, & Rao, 2012)
Future Directions
properties
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.